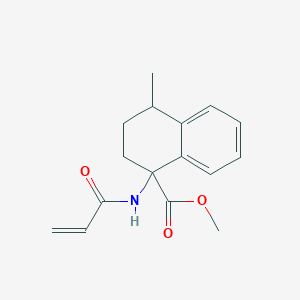
Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate, also known as MMNPC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMNPC belongs to the class of naphthalene derivatives and has been studied for its ability to modulate various biological processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate is not fully understood, but it is believed to modulate various signaling pathways in the body. Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also modulates the activity of various enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate has various biochemical and physiological effects on the body. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to reduce oxidative stress and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate in lab experiments is its ability to modulate various biological processes. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for research. However, one limitation is that the mechanism of action of Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate. One potential application is in the treatment of cancer. Studies have shown that Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate has anti-tumor properties and can induce apoptosis in cancer cells. Further research is needed to determine its efficacy in treating various types of cancer. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate has been shown to reduce oxidative stress and protect against neuronal damage. Further research is needed to determine its efficacy in treating these diseases. Additionally, research is needed to further understand the mechanism of action of Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate and its effects on various biological processes.
Métodos De Síntesis
The synthesis of Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate involves the reaction of 4-methyl-1,2-naphthoquinone with acryloyl chloride, followed by reduction with sodium borohydride and esterification with methanol. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate has been extensively studied for its potential applications in the field of medicine. Research has shown that Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate has anti-inflammatory, anti-tumor, and anti-microbial properties. It has been studied for its potential to treat various diseases such as cancer, Alzheimer's disease, and inflammatory bowel disease.
Propiedades
IUPAC Name |
methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-4-14(18)17-16(15(19)20-3)10-9-11(2)12-7-5-6-8-13(12)16/h4-8,11H,1,9-10H2,2-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCHMILKQHONTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC=CC=C12)(C(=O)OC)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-1-(prop-2-enoylamino)-3,4-dihydro-2H-naphthalene-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

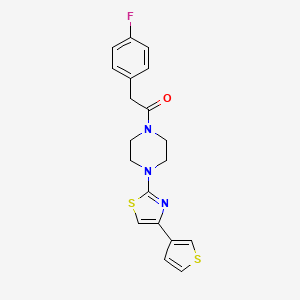
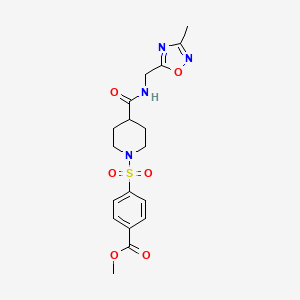
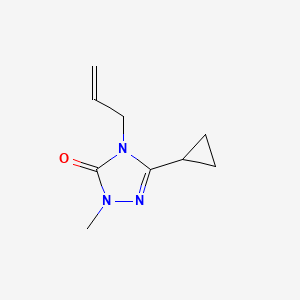
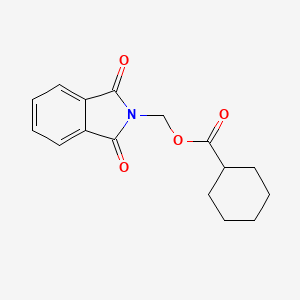
![2,5-dimethoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2756473.png)
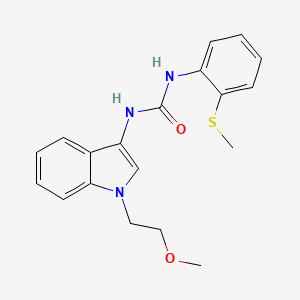
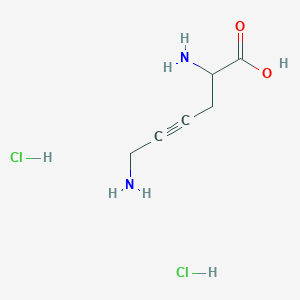
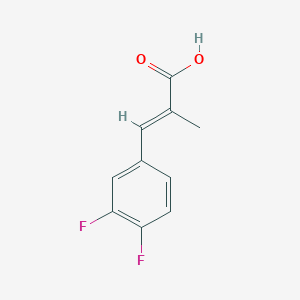
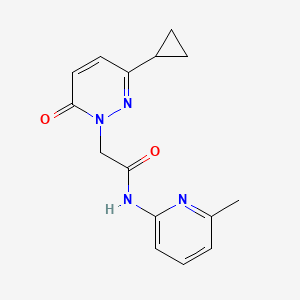
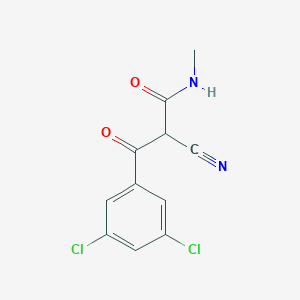
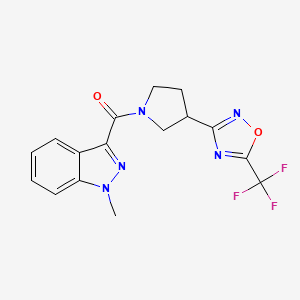
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2756486.png)
![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2756489.png)
![2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2756490.png)